N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-8-4-5-9-13(12)16(10-14(17)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWNGHCLOILHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-fluoroaniline with phenylsulfonyl chloride to form N-(2-fluorophenyl)-N-phenylsulfonamide. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The phenylsulfonyl and 2-fluorophenyl groups enable regioselective substitutions:
-
Electrophilic aromatic substitution (EAS) : The electron-withdrawing sulfonyl group directs incoming electrophiles to meta/para positions of the phenyl ring .
-
Nucleophilic displacement : Fluorine on the 2-fluorophenyl group can be replaced under SNAr conditions (e.g., with amines or alkoxides) .
Example Reaction Pathway :
Catalytic Coupling Reactions
The compound participates in Suzuki-Miyaura cross-couplings when boronic acid derivatives are present. For instance:
-
Reaction with 3-bromo-1-(phenylsulfonyl)indole (5 ) under palladium catalysis yields 3-substituted indole derivatives (9a–9i ) .
Experimental Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) |
| Solvent | DME/HO |
| Temperature | 80°C |
| Yield Range | 25–37% |
Ion Exchange and Salt Formation
The glycine moiety undergoes ion exchange with nitrate or chloride salts, forming stable crystalline derivatives :
-
Chloride salts : Form centrosymmetric dimers via hydrogen bonding.
-
Nitrate salts : Create 2D hydrogen-bonded networks with enhanced thermal stability .
Example :
Mechanistic Insights
Kinetic studies reveal:
-
Enzyme inhibition : Analogous N-(phenylsulfonyl)glycines exhibit competitive inhibition of aldose reductase (IC = 0.09–1.06 μM) .
-
Binding interactions : The sulfonyl group forms hydrogen bonds with active-site residues (e.g., Gln63), while fluorine enhances hydrophobic interactions .
Stability and Degradation
-
Hydrolytic stability : Resistant to aqueous hydrolysis at pH 7.4 (t > 24 h) .
-
Thermal decomposition : Degrades above 230°C, releasing SO and HF .
Key Data Tables
Table 1: Inhibitory Activity of Sulfonamide Derivatives
| Compound | EC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|
| 11l | 0.09 | >34.50 | >383.36 |
| PF-74 | 0.52 | >47.00 | >90.91 |
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | t (min) | CL (μL/min/mg) |
|---|---|---|
| 11l | 4.1 | 342.0 |
| PF-74 | 1.3 | 1080.3 |
Scientific Research Applications
N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity and specificity, while the sulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues include substituents on the phenyl ring (e.g., nitro, methyl, methoxy) and modifications to the sulfonyl group (e.g., phenyl vs. methyl). These changes impact molecular weight, solubility, and electronic properties.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on similar compounds.
Aldose Reductase Inhibition
- N-Phenyl Substitution: highlights that N-phenyl substitution in N-(phenylsulfonyl)glycines enhances aldose reductase inhibitory activity. For example, N-(phenylsulfonyl)-N-phenylglycines (e.g., compound 5 in ) show greater potency than non-substituted analogues due to improved binding affinity .
- Stereochemical Effects : S-enantiomers of 2-phenylglycine derivatives exhibit significantly higher activity than R-enantiomers, emphasizing the role of stereochemistry .
Potassium Channel Modulation
- Fluorophenyl Derivatives : N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) and (2-fluorophenyl)glycine (2FPG) activate KCNA1 potassium channels, with activity dependent on fluorine position and sulfonyl group identity (). The ortho-fluoro substitution in the target compound may similarly influence channel binding .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Nitro () and fluorine substituents increase acidity and may enhance hydrogen-bonding interactions in enzymatic active sites.
- Steric Hindrance : Bulky groups like 3,5-dimethylphenyl () reduce activity in some contexts, whereas smaller substituents (e.g., methyl) balance lipophilicity and binding .
Biological Activity
N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound contains a fluorinated phenyl group and a sulfonyl moiety attached to a glycine backbone. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which may improve its binding affinity to various biological targets compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to act as an inhibitor of glycine transporters, particularly GlyT1, which are crucial for maintaining synaptic glycine levels in the central nervous system. By inhibiting these transporters, the compound can potentially increase synaptic glycine concentration, thereby enhancing NMDA receptor function, which is vital for cognitive processes such as learning and memory .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
- Aldose Reductase : This compound has shown promising results as an aldose reductase inhibitor, which is relevant in the context of diabetic complications. Studies have indicated that modifications in the phenylsulfonyl group can enhance the inhibitory potency against this enzyme .
- Cyclooxygenase (COX) : Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, although further research is needed to confirm these effects.
Antitumor Activity
Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's interaction with cyclin-dependent kinases (CDKs) may play a role in its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of GlyT1 : A study demonstrated that this compound significantly inhibits glycine reuptake in vitro, leading to enhanced NMDA receptor-mediated neurotransmission in animal models .
- Aldose Reductase Inhibition : Research indicated that derivatives of this compound displayed greater inhibitory activity against aldose reductase compared to non-substituted analogs, highlighting the importance of structural modifications for enhancing biological activity .
- Antitumor Effects : In vivo studies have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine | Moderate aldose reductase inhibition | Similar mechanism as N-(2-fluorophenyl) derivative |
| N-(2-bromophenyl)-N-(phenylsulfonyl)glycine | Lower potency compared to fluorinated analog | Similar mechanism |
| N-(2-methylphenyl)-N-(phenylsulfonyl)glycine | Variable activity; less studied | Potentially similar |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
